Cas no 1192122-53-4 (4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)

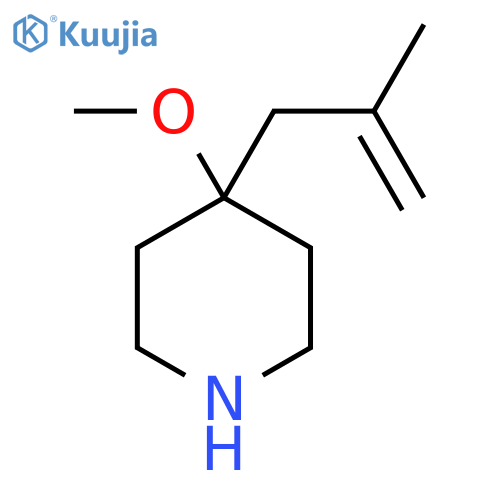

1192122-53-4 structure

商品名:4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine

- SCHEMBL13661302

- 1192122-53-4

- EN300-1808749

-

- インチ: 1S/C10H19NO/c1-9(2)8-10(12-3)4-6-11-7-5-10/h11H,1,4-8H2,2-3H3

- InChIKey: CHDUVLXCQPWNKP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CC(=C)C)CCNCC1

計算された属性

- せいみつぶんしりょう: 169.146664230g/mol

- どういたいしつりょう: 169.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1808749-0.05g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-1.0g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1808749-2.5g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-0.25g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-10.0g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 10g |

$4236.0 | 2023-05-23 | ||

| Enamine | EN300-1808749-5g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-1g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-5.0g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1808749-0.1g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1808749-0.5g |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine |

1192122-53-4 | 0.5g |

$946.0 | 2023-09-19 |

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1192122-53-4 (4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine) 関連製品

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬